molecular formula C8H6O3 B1351953 2,3-Dihydro-1,4-benzodioxin-2-one CAS No. 4385-48-2

2,3-Dihydro-1,4-benzodioxin-2-one

Cat. No. B1351953
CAS RN: 4385-48-2
M. Wt: 150.13 g/mol
InChI Key: ULEKGOXADQVOIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-1,4-benzodioxin-2-one, also known as 1,4-Benzodioxin, 2,3-dihydro-, is a chemical compound with the molecular formula C8H8O2 and a molecular weight of 136.14791. It is also known by other names such as 1,4-Benzodioxan, Ethylene o-phenylene dioxide, Pyrocatechol ethylene ether, and 1,2-(Ethylenedioxy)benzene1.



Synthesis Analysis

The synthesis of 2,3-Dihydro-1,4-benzodioxin-2-one involves several steps. One method starts with the reaction of N-2,3-dihydrobenzo-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in the presence of 10% aqueous Na2CO32. This yields N-(2,3-dihydrobenzo-dioxin-6-yl)-4-methylbenzenesulfonamide, which is then reacted with 2-bromo-N-(un/substituted-phenyl)acetamides in DMF and lithium hydride as a base to afford various 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides2.



Molecular Structure Analysis

The molecular structure of 2,3-Dihydro-1,4-benzodioxin-2-one can be represented by the IUPAC Standard InChI: InChI=1S/C8H8O2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-4H,5-6H23. The 3D structure of the molecule can be viewed using Java or Javascript3.



Chemical Reactions Analysis

2,3-Dihydro-1,4-benzodioxin-2-one has been used in the synthesis of stereoisomers which were evaluated as α- and β-adrenergic antagonists4. It has also been used in the synthesis of inhibitors of 5-lipoxygenase, making it useful for the treatment of inflammatory diseases such as asthma and arthritis5.



Physical And Chemical Properties Analysis

2,3-Dihydro-1,4-benzodioxin-2-one has a molecular weight of 136.14791. Its physical and chemical properties have not been extensively studied, but it is known to be a solid at room temperature7.


Scientific Research Applications

Synthesis and Chemical Reactions

2,3-Dihydro-1,4-benzodioxin-2-one serves as a crucial intermediate in synthetic organic chemistry, enabling the preparation of complex molecular structures. For instance, a Cu2O-catalyzed tandem ring-opening/coupling cyclization process has been developed for synthesizing 2,3-dihydro-1,4-benzodioxins from o-iodophenols and epoxides, suggesting a novel reaction mechanism and showcasing the compound's versatility in organic synthesis (Bao et al., 2008). Similarly, new synthetic routes have been explored to access 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and 3-aminomethylene derivatives, highlighting potential therapeutic applications and the basic conditions facilitating these transformations (Bozzo et al., 2003).

Pharmacological Applications

Recent studies have focused on the synthesis of N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide derivatives, demonstrating potent antibacterial properties and moderate enzyme inhibition, indicating their potential as therapeutic agents (Abbasi et al., 2017). The development of these derivatives underscores the compound's role in the creation of new drugs targeting bacterial infections and inflammatory conditions.

Biocatalysis and Green Chemistry

An innovative application involves the use of indole-3-acetamide hydrolase from Alcaligenes faecalis for the efficient preparation of chiral 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid enantiomers. This approach highlights the importance of biocatalysts in achieving enantiospecific syntheses of compounds with pharmaceutical relevance, such as (S)-doxazosin mesylate (Mishra et al., 2016).

Enzyme Inhibition for Therapeutic Uses

The evaluation of sesamol and benzodioxane derivatives as inhibitors of monoamine oxidase (MAO) has revealed that certain benzodioxane derivatives are potent MAO-B inhibitors. This finding indicates the potential use of these compounds in treating neurological disorders, such as Parkinson's disease, by selectively inhibiting MAO-B (Engelbrecht et al., 2015).

properties

IUPAC Name

1,4-benzodioxin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULEKGOXADQVOIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)OC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405555
Record name 2,3-dihydro-1,4-benzodioxin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1,4-Benzodioxin-2(3H)-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040528
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2,3-Dihydro-1,4-benzodioxin-2-one

CAS RN

4385-48-2
Record name 2,3-dihydro-1,4-benzodioxin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-BENZODIOXAN-2-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Melting Point

55 °C
Record name 1,4-Benzodioxin-2(3H)-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040528
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To a stirred solution of 120 grams of catechol and 10 grams of Aliquat® 336 (brand of tricaprylmethylammonium chloride, of General Mills Chemical Company of Minneapolis, Minn.) at 80° C. is added ethyl chloroacetate (87 grams, 1 mole) over a one hour period. The reaction mass is stirred for one hour and then cooled. 1,000 ml of dilute (5%) hydrochloric acid is added with stirring. The aqueous layer is discarded. The organic layer is washed twice with a minimum amount of water. The toluene is distilled off under reduced pressure to afford 119 grams of crude product. Recrystallization from ethanol afforded 92 grams of 1,4-benzodioxan-2-one.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
87 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

161.5 g (0.87 mole) of chloroacetic acid 2-hydroxyphenyl ester were dissolved in 300 ml of anhydrous dimethylformamide. 20.88 g (0.87 mole) of sodium hydride were added portion by portion with indirect ice refrigeration. After the ending of the addition, heating was carried out for 3 hours at 35° C. followed by hydrolysis in which the reaction mixture was distributed between 600 ml 1N hydrochloric acid and 600 ml diethyl ether. The organic phase was dried with sodium sulfate and was concentrated by evaporation. 117.6 g (90% of the theoretical amount) of raw 3-H-benzo-1,4-dioxin-2-one were obtained. The light-brown oil which was accumulated at first was crystallized in the course of time (melting point 45°-53° C.2).
Quantity
161.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
20.88 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-1,4-benzodioxin-2-one
Reactant of Route 2
2,3-Dihydro-1,4-benzodioxin-2-one
Reactant of Route 3
2,3-Dihydro-1,4-benzodioxin-2-one
Reactant of Route 4
2,3-Dihydro-1,4-benzodioxin-2-one
Reactant of Route 5
2,3-Dihydro-1,4-benzodioxin-2-one
Reactant of Route 6
2,3-Dihydro-1,4-benzodioxin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.